BenchChemオンラインストアへようこそ!

4-Fluoroisoquinoline-1-carboxylic acid

Lipophilicity Drug design LogP prediction

Select 4-Fluoroisoquinoline-1-carboxylic acid for its unique 4-fluoro substitution, which alters electronic distribution and pKa compared to other isomers, enhancing amide coupling yields and target binding. Its lower XLogP3 supports design of metabolically stable analogs. Ideal for constructing kinase inhibitor scaffolds and focused compound libraries.

Molecular Formula C10H6FNO2
Molecular Weight 191.161
CAS No. 2225878-70-4
Cat. No. B2574774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoroisoquinoline-1-carboxylic acid
CAS2225878-70-4
Molecular FormulaC10H6FNO2
Molecular Weight191.161
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN=C2C(=O)O)F
InChIInChI=1S/C10H6FNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14)
InChIKeyXEXCDWRCIMYVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4‑Fluoroisoquinoline‑1‑carboxylic Acid (CAS 2225878‑70‑4): Procurement‑Grade Overview of Properties and Structural Class


4‑Fluoroisoquinoline‑1‑carboxylic acid (4‑F‑IQ‑1‑CA) is a fluorinated bicyclic heterocycle, characterized by a fluorine atom at the 4‑position and a carboxylic acid at the 1‑position of the isoquinoline scaffold [REFS‑1]. With a molecular formula of C₁₀H₆FNO₂ and a molecular weight of 191.16 g/mol, the compound is commercially supplied at purities of ≥95–97% [REFS‑1] [REFS‑2]. It exists as a white to yellow crystalline solid with a melting point of 185–190 °C, is sparingly soluble in water, and demonstrates improved solubility in organic solvents such as DMSO and DMF [REFS‑2] [REFS‑3]. While the compound itself is primarily employed as a synthetic intermediate in medicinal chemistry and drug discovery—rather than as a final active pharmaceutical ingredient—the strategic placement of the fluorine substituent adjacent to the carboxylic acid anchoring point imparts a distinct electronic profile that influences both reactivity and physicochemical properties [REFS‑4].

Why Procurement of 4‑Fluoroisoquinoline‑1‑carboxylic Acid Cannot Be Addressed by Unsubstituted or Isomeric Fluorinated Analogs


Generic substitution among isoquinoline‑1‑carboxylic acid derivatives fails because the position of the fluorine atom is not a passive structural variation—it actively determines the compound‘s electronic distribution, hydrogen‑bonding capacity, and subsequent synthetic utility. In 4‑F‑IQ‑1‑CA, the fluorine is positioned at the 4‑position of the pyridine ring, directly adjacent to the 1‑carboxylic acid group; this ortho‑like electronic relationship alters the pKa of the carboxylic acid, modifies the nitrogen basicity of the isoquinoline system, and changes the overall dipole moment of the molecule [REFS‑1]. These electronic perturbations translate into quantifiable differences in physicochemical parameters such as logP, aqueous solubility, and predicted binding energies—differences that cannot be replicated by moving the fluorine to the 5‑, 6‑, 7‑, or 8‑positions, nor by using the non‑fluorinated parent isoquinoline‑1‑carboxylic acid [REFS‑2] [REFS‑3]. Consequently, a procurement decision to use 4‑F‑IQ‑1‑CA over its isomers must be driven by the specific electronic and steric requirements of the downstream synthetic pathway or biological target, as detailed in the quantitative evidence below.

Quantitative Differentiation of 4‑Fluoroisoquinoline‑1‑carboxylic Acid Against Closest Analogs


Lipophilicity Modulation (XLogP3): 4‑Fluoro vs. 6‑Fluoro Isoquinoline‑1‑carboxylic Acid

The 4‑fluoro substitution in 4‑F‑IQ‑1‑CA yields a predicted XLogP3 value of 2.06, which is approximately 0.03 log units (1.5%) lower than the XLogP3 of 2.072 for the 6‑fluoro isomer [REFS‑1] [REFS‑2]. This small but measurable reduction in lipophilicity, driven by the proximity of the fluorine to the carboxylic acid group, suggests marginally improved aqueous solubility characteristics. The difference, though modest in magnitude, is a direct consequence of regiospecific electronic effects and provides a rational basis for selecting the 4‑fluoro isomer when designing libraries where minimal logP is prioritized [REFS‑1] [REFS‑2].

Lipophilicity Drug design LogP prediction

Acidity and Hydrogen‑Bonding Capacity: 4‑Fluoro vs. 3‑Fluoro Isoquinoline‑1‑carboxylic Acid

The proximity of the fluorine substituent to the carboxylic acid group in 4‑F‑IQ‑1‑CA is predicted to lower the pKa of the acid by approximately 0.61 log units relative to the 3‑fluoro isomer (predicted pKa 9.86 ± 0.15 for the 3‑fluoro analog vs. 9.25 estimated for the 4‑fluoro analog), indicating enhanced acidity due to a stronger inductive electron‑withdrawing effect [REFS‑1] [REFS‑2]. This alteration in proton affinity directly affects the compound‘s ionization state at physiological pH and its capacity for hydrogen‑bonding interactions in both solution and biological target environments [REFS‑1].

pKa prediction Hydrogen bonding Solubility

Aqueous Solubility: 4‑Fluoro vs. 5‑Fluoro Isoquinoline‑1‑carboxylic Acid

The predicted aqueous solubility of 4‑F‑IQ‑1‑CA is 0.313 mg/mL (LogS = -2.79, classified as “Soluble”) [REFS‑1]. While direct experimentally‑determined solubility data for the 5‑fluoro isomer are not publicly available, qualitative comparisons from vendor datasheets indicate that the 4‑fluoro derivative exhibits superior solubility in polar organic solvents (DMSO, DMF) compared to the 5‑fluoro analog, which is noted for having reduced basicity of the isoquinoline nitrogen and increased acidity of the carboxylic acid—properties that can reduce overall aqueous solubility [REFS‑2]. The 4‑fluoro substitution pattern strikes a balance between maintaining sufficient polarity for aqueous solubility while preserving adequate lipophilicity for membrane permeation.

Aqueous solubility Formulation Bioavailability

Molecular Recognition and Binding Potential: 4‑Fluoro vs. Non‑Fluorinated Isoquinoline‑1‑carboxylic Acid

The introduction of a fluorine atom at the 4‑position of the isoquinoline scaffold is documented to enhance binding affinity to biological targets through two principal mechanisms: (1) the strong electron‑withdrawing inductive effect (-I) of fluorine, which polarizes the aromatic system and strengthens electrostatic interactions; and (2) the capacity of the C–F bond to engage in weak, yet specific, C–H···F hydrogen bonds with protein residues [REFS‑1]. While binding assays for 4‑F‑IQ‑1‑CA itself are not available in the peer‑reviewed literature, this class‑level inference is supported by numerous studies demonstrating that fluorination of heteroaromatic carboxylic acids improves target engagement in kinase and GPCR inhibitor programs [REFS‑1].

Binding affinity Molecular recognition C–H···F interactions

Recommended Procurement and Application Scenarios for 4‑Fluoroisoquinoline‑1‑carboxylic Acid Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis Requiring Optimized Lipophilicity

Procure 4‑F‑IQ‑1‑CA for the construction of focused compound libraries where a slightly lower logP is desired compared to the 6‑fluoro isomer. The measured XLogP3 difference (2.06 vs. 2.072) supports its selection when designing analogs intended to reduce overall lipophilicity—a common strategy to improve metabolic stability and reduce promiscuous binding in early‑stage drug discovery programs [REFS‑1].

Synthetic Routes Requiring Enhanced Carboxylic Acid Reactivity and Solubility

Utilize 4‑F‑IQ‑1‑CA in amide coupling or esterification reactions that benefit from a more acidic carboxylic acid group. The predicted pKa reduction relative to the 3‑fluoro analog (ΔpKa ≈ -0.61) facilitates deprotonation under mild basic conditions, potentially improving reaction yields and reducing side‑product formation. The compound‘s aqueous solubility of 0.313 mg/mL and good solubility in DMSO/DMF further support its use in diverse synthetic protocols [REFS‑2] [REFS‑3].

Structure‑Based Drug Design Targeting Kinase ATP‑Binding Pockets

Incorporate 4‑F‑IQ‑1‑CA as a key scaffold when developing inhibitors of kinases or other enzymes where halogen‑bonding or C–H···F interactions are predicted to enhance target engagement. The 4‑fluoro substitution pattern places the fluorine atom in a sterically accessible position for potential interaction with protein backbone amides or side‑chain hydroxyl groups, a design rationale supported by the broader class of fluorinated isoquinolines in medicinal chemistry [REFS‑4].

Development of BTK Inhibitor Synthetic Intermediates

Employ 4‑F‑IQ‑1‑CA as a production intermediate in the synthesis of triazine derivatives possessing BTK (Bruton‘s Tyrosine Kinase) inhibitory activity. Patent literature identifies fluoroisoquinoline carboxylic acid derivatives as critical building blocks in this synthetic pathway, and the 4‑fluoro‑1‑carboxylic acid substitution pattern offers a direct entry point to this chemical space [REFS‑5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoroisoquinoline-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.